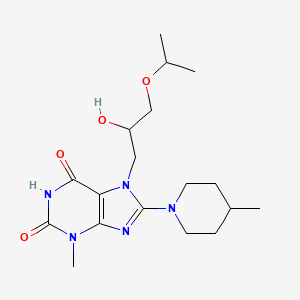
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H29N5O4 and its molecular weight is 379.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of purine derivatives often involves modulation of various biochemical pathways. For this specific compound, studies suggest that it may interact with adenosine receptors and influence cellular signaling pathways related to inflammation and immune responses.
Key Mechanisms
- Adenosine Receptor Modulation : The compound is hypothesized to act as an agonist or antagonist of specific adenosine receptors (A1, A2A, A2B, A3), which play crucial roles in regulating cardiovascular functions and immune responses.
- Anti-inflammatory Effects : By modulating the adenosine pathway, the compound may exhibit anti-inflammatory properties that could be beneficial in conditions such as asthma or chronic obstructive pulmonary disease (COPD).
- Neuroprotective Properties : There is emerging evidence suggesting that purine derivatives can protect neural tissues by reducing excitotoxicity and promoting neuronal survival.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro. |
| Study 2 | Neuroprotection | Increased neuronal survival in models of excitotoxicity. |
| Study 3 | Cardiovascular effects | Improved endothelial function in animal models. |
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory study, the compound was administered to cultured macrophages exposed to lipopolysaccharide (LPS). Results indicated a significant reduction in the production of TNF-alpha and IL-6, suggesting that the compound effectively dampens inflammatory responses.
Case Study 2: Neuroprotection in Ischemic Models
A study involving rat models of ischemic stroke demonstrated that treatment with the compound significantly reduced infarct size and improved functional recovery. This was attributed to its ability to inhibit apoptosis and promote angiogenesis.
Propiedades
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)27-10-13(24)9-23-14-15(21(4)18(26)20-16(14)25)19-17(23)22-7-5-12(3)6-8-22/h11-13,24H,5-10H2,1-4H3,(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAJWKQVICKKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(COC(C)C)O)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













